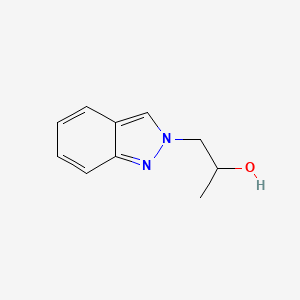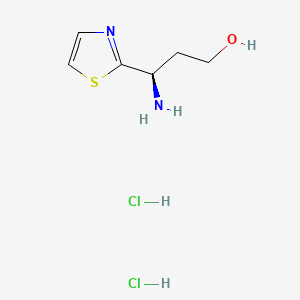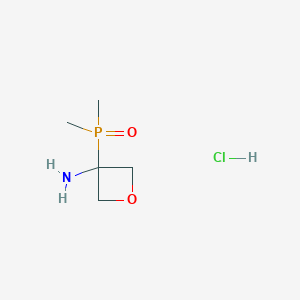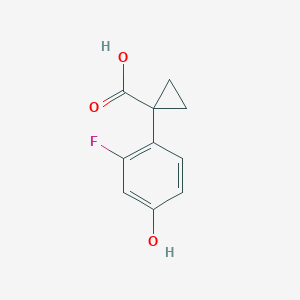
3-(3-Methoxyisoxazol-5-YL)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyisoxazol-5-YL)propanal is an organic compound that features an isoxazole ring substituted with a methoxy group at the 3-position and a propanal group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal typically involves multiple steps. One common method starts with the bromination of dimethyl fumarate, followed by the formation of the isoxazole ring. The intermediate product, methyl 3-hydroxyisoxazole-5-carboxylate, is then methylated using dimethyl sulfate in the presence of potassium carbonate in dimethylformamide (DMF). Subsequent steps include ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyisoxazol-5-YL)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Methoxyisoxazol-5-YL)propanoic acid.
Reduction: 3-(3-Methoxyisoxazol-5-YL)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyisoxazol-5-YL)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyisoxazol-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The isoxazole ring and methoxy group can play a role in binding interactions, while the aldehyde group can undergo chemical modifications that affect its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methoxyisoxazol-5-YL)propanoic acid
- 3-(3-Methoxyisoxazol-5-YL)propanol
- 3-(3-Methoxyisoxazol-5-YL)propylamine
Uniqueness
3-(3-Methoxyisoxazol-5-YL)propanal is unique due to the presence of the aldehyde group, which allows for a variety of chemical reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3-(3-methoxy-1,2-oxazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3 |
Clave InChI |
WVLXMBLLTUWISZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


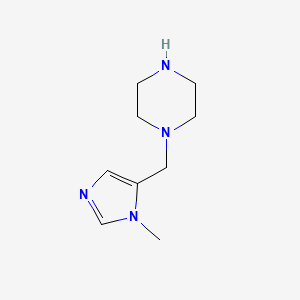
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
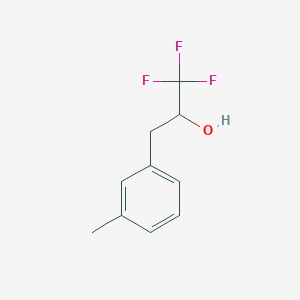
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)

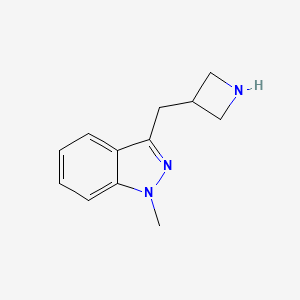
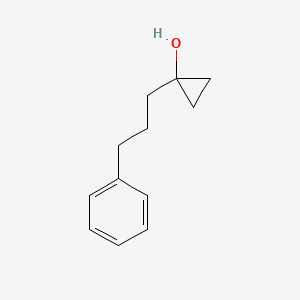
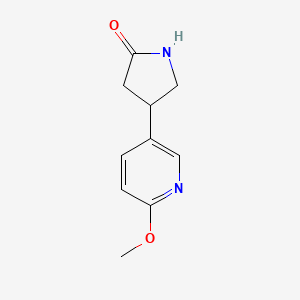
amine](/img/structure/B13590472.png)
